![molecular formula C14H18FNO5 B177976 N-Boc-2-fluoro-D-tyrosine CAS No. 125218-32-8](/img/structure/B177976.png)
N-Boc-2-fluoro-D-tyrosine
Overview
Description
N-Boc-2-fluoro-D-tyrosine: is a derivative of the amino acid tyrosine, where the hydrogen atom on the hydroxyl group of the phenyl ring is replaced by a fluorine atom, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis and medicinal chemistry due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-fluoro-D-tyrosine typically involves the protection of the amino group of 2-fluoro-D-tyrosine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions: N-Boc-2-fluoro-D-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions using reagents like HATU or EDCI in the presence of a base.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: HATU or EDCI with a base like N-methylmorpholine (NMM).
Major Products:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Deprotection Reactions: 2-fluoro-D-tyrosine.
Coupling Reactions: Peptides containing the 2-fluoro-D-tyrosine residue.
Scientific Research Applications
Peptide Synthesis
N-Boc-2-fluoro-D-tyrosine is utilized in solid-phase peptide synthesis (SPPS), where the Boc group allows for selective deprotection and coupling with other amino acids. This method is crucial for creating peptides with specific modifications that can affect their biological activity and stability. The introduction of fluorine alters the physicochemical properties of peptides, potentially enhancing their binding affinities and metabolic stability compared to non-fluorinated counterparts .
Drug Discovery
The incorporation of this compound into drug candidates can improve their pharmacokinetic profiles. Fluorinated compounds often exhibit increased lipophilicity and metabolic stability, which are desirable traits in drug development. Studies indicate that fluorinated amino acids can serve as effective substrates in enzyme assays, allowing researchers to probe enzyme mechanisms and develop inhibitors .
Biochemical Probing
This compound acts as a biochemical probe to study protein-protein interactions and enzyme kinetics. By strategically incorporating this compound into peptides or proteins, researchers can investigate how modifications affect binding affinities and catalytic efficiency . This application is particularly relevant in understanding signaling pathways and cellular processes influenced by tyrosine residues.
Imaging Applications
Fluorinated amino acids like this compound are being explored as potential tracers for positron emission tomography (PET) imaging. The incorporation of fluorine allows for enhanced imaging contrast, making it possible to visualize tumor metabolism and protein synthesis rates in vivo . For instance, studies have shown that radiolabeled analogs can effectively assess the proliferation of tumor cells, providing valuable insights for cancer diagnostics .
Case Studies
Several studies highlight the applications of this compound:
- Enzyme Interaction Studies : Research demonstrated that incorporating this compound into peptide substrates significantly influenced enzyme binding and activity, providing insights into tyrosine's role in enzymatic reactions .
- Tumor Imaging : In preclinical evaluations, radiolabeled derivatives of fluorinated tyrosines were used to assess tumor uptake and metabolism, revealing their potential as imaging agents for cancer diagnostics .
Mechanism of Action
The mechanism of action of N-Boc-2-fluoro-D-tyrosine involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom can alter the electronic properties of the phenyl ring, affecting interactions with other molecules and enzymes. The Boc group provides protection during synthesis, ensuring the amino group remains unreactive until deprotection is desired .
Comparison with Similar Compounds
N-Boc-tyrosine: Lacks the fluorine substitution, making it less stable and less bioavailable compared to N-Boc-2-fluoro-D-tyrosine.
2-fluoro-D-tyrosine: Lacks the Boc protection, making it more reactive and less suitable for peptide synthesis.
N-Boc-3-fluoro-D-tyrosine: Similar but with fluorine at a different position on the phenyl ring, leading to different electronic and steric effects.
Uniqueness: this compound is unique due to the combination of fluorine substitution and Boc protection. This combination enhances its stability, bioavailability, and suitability for peptide synthesis, making it a valuable compound in various scientific and industrial applications.
Biological Activity
N-Boc-2-fluoro-D-tyrosine is a fluorinated derivative of the amino acid tyrosine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino function and a fluorine atom at the 2-position of its aromatic ring. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmaceutical research, due to its unique properties and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈FNO₄
- Molecular Weight : 281.29 g/mol
- CAS Number : 125218-32-8
The presence of the fluorine atom significantly alters the electronic properties of the phenyl ring, influencing interactions with proteins and enzymes. The Boc group serves to protect the amino group during synthesis, facilitating its incorporation into peptides.
This compound is incorporated into peptides and proteins where it can modulate their structure and biological activity. The fluorine substitution can enhance metabolic stability and bioavailability, making it a valuable tool in drug development. Its incorporation allows researchers to study the role of tyrosine residues in protein function and signaling pathways, providing insights into protein dynamics through techniques such as NMR spectroscopy .
1. Protein Function Studies
This compound is used to investigate the role of tyrosine residues in various biological processes. Research indicates that fluorinated tyrosines can exhibit altered binding affinities to receptors or enzymes compared to their non-fluorinated counterparts. This modification can provide critical insights into how structural changes affect protein functionality.
2. Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential in designing enzyme inhibitors and receptor modulators. The fluorine atom enhances the compound’s metabolic stability, which is crucial for developing therapeutic peptides that require prolonged efficacy in biological systems .
Case Study 1: Fluorotyrosines in Enzyme Studies
A study published in the Journal of the American Chemical Society highlighted the incorporation of fluorotyrosines into E. coli class Ia ribonucleotide reductase (RNR). The research demonstrated that site-specific incorporation of this compound allowed for detailed biophysical characterization, revealing how fluorination affects enzyme activity and stability .
Case Study 2: Drug Development
Research on dual inhibitors targeting bacterial topoisomerases has shown that incorporating fluorinated amino acids like this compound can enhance antibacterial activity. A compound derived from this class exhibited potent activity against multidrug-resistant strains, emphasizing the importance of fluorinated residues in developing effective antimicrobial agents .
Comparative Analysis with Other Fluorinated Amino Acids
The following table summarizes key characteristics and applications of this compound compared to other fluorinated amino acids:
Compound Name | Structural Features | Applications |
---|---|---|
This compound | One fluorine atom at the 2-position | Protein function studies, drug development |
N-Boc-3-fluoro-D-tyrosine | One fluorine atom at the 3-position | Similar applications with altered binding profiles |
N-Boc-3,5-difluoro-D-tyrosine | Two fluorines at positions 3 and 5 | Enhanced metabolic stability in therapeutic peptides |
N-Boc-D-Tyrosine | Non-fluorinated version | Baseline comparison for biological activity |
Properties
IUPAC Name |
(2R)-3-(2-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEICTNRFBRIIRB-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650162 | |
Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125218-32-8 | |
Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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